N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a carbonylamino group attached to a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.
Attachment of the Carbonylamino Group: The carbonylamino group can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine in the presence of a coupling reagent such as EDCI or DCC.
Final Functionalization: The final functionalization steps may involve selective methylation and other modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the benzothiophene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives such as:
- N-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- N-(2-ethoxyphenyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C26H28N2O3S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-4-31-21-8-6-5-7-20(21)27-25(30)23-19-14-11-17(3)15-22(19)32-26(23)28-24(29)18-12-9-16(2)10-13-18/h5-10,12-13,17H,4,11,14-15H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
LVSZVKNGFMWHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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